Synthesis of Novel "Pyrazolo[1,5-d]triazinone" Derivatives: An In-depth Technical Guide
Synthesis of Novel "Pyrazolo[1,5-d]triazinone" Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel Pyrazolo[1,5-d]triazinone derivatives. The document details a recently developed, efficient three-step synthetic methodology, presents key quantitative data in a structured format, and outlines the experimental protocols for synthesis and biological assessment. Furthermore, it visualizes the synthetic workflow and relevant biological signaling pathways to facilitate a deeper understanding of these promising heterocyclic compounds.
Core Synthetic Strategy and Workflow
A novel and efficient three-step synthesis for Pyrazolo[1,5-d][1][2]triazin-7(6H)-ones has been developed, starting from the readily available perchloro-2-nitro-1,3-butadiene.[3][4] This strategy allows for selective modification of the N-substituent at the 3-position, offering a versatile route to a library of derivatives.[3] The overall workflow for the synthesis and evaluation of these compounds is depicted below.
Quantitative Data Summary
The following tables summarize the yields and biological activity data for a selection of synthesized Pyrazolo[1,5-d]triazinone derivatives and their precursors.
Table 1: Yields of Synthesized Compounds[3]
| Amine (HNRR¹) | Endiamine (2) Yield (%) | Nitropyrazole (3) Yield (%) | Pyrazolotriazinone (4) Yield (%) |
| Methylamine | 55 (2a) | 67 (3a, Alk = Me) | 94 (4a) |
| Morpholine | 86 (2b) | 84 (3b, Alk = Me) | 90 (4b) |
| 2-(4-Chlorophenoxy)ethan-1-amine | 88 (2c) | 65 (3c, Alk = Me) | 67 (4c) |
| (2,6-Difluorophenyl)methanamine | 94 (2d) | 85 (3d, Alk = Me) | 86 (4d) |
Table 2: Cytotoxicity Data (IC₅₀) for Selected Pyrazolo-triazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| MM131 | BxPC-3 | 0.13 - 0.26 | [5] |
| MM131 | PC-3 | 0.17 - 0.36 | [5] |
| MM131 | HCT 116 | 0.39 - 0.6 | [5] |
| 3b | MCF-7 | < 2.3 | [6] |
| 3b | MDA-MB-231 | < 2.3 | [6] |
| MM-compounds | BxPC-3 | 0.18 - 0.35 | [7] |
| MM-compounds | PC-3 | 0.06 - 0.17 | [7] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of 3-Nitropyrazolo-[1,5-d][1][2]triazin-7(6H)-ones and their derivatives.
General Synthesis of Nitropyrazoles (3a-j)[3]
A solution of the corresponding endiamine 2 (1 mmol) and alkyl hydrazine carboxylate (4 mmol) in the appropriate alcohol (e.g., methanol or ethanol, 10 mL) is heated at reflux for 3-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold alcohol, and dried to afford the nitropyrazole 3 .
Example Characterization for Methyl 2-((2-((2,6-difluorobenzyl)amino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate (3d):
-
Yield: 85%
-
Melting Point: 238–241 °C
-
IR (ATR): ṽ = 3421, 3369, 3222, 3131, 3064, 1704, 1592, 1469, 1383, 1337, 1260, 1165, 1041, 763, 663, 495 cm⁻¹
-
¹H-NMR (400 MHz, DMSO-d₆): δ = 13.65 (br. s, 0.65H, NH), 13.16 (br. s, 0.35H, NH), 11.60 (br. s, 0.65H, NH), 11.32 (br. s, 0.35H, NH), 8.43 (d, ¹J(C-H) = 175.4 Hz, 1H, CH=N), 7.86 (br. s, 0.35H, NH), 6.68 (br. s, 0,65H, NH), 7.40 (br. s, 1CH), 7.09 (br. s, 2CH), 4.65 (br. s, 0.70H, NCH₂), 4.58 (br. s, 1.30H, NCH₂), 3.71 (s, 3H, OMe) ppm.[2]
Intramolecular Cyclization to form 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones (4a-j)[3]
A mixture of the nitropyrazole 3 (1 mmol) and sodium azide (1.5 mmol, 98 mg) in DMF (5 mL) is heated at 80–110 °C for 4–12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the pyrazolotriazinone 4 .
Reduction of Nitro Compounds (4) to Amines (5)[4]
To a solution of the nitro-pyrazolotriazinone 4 (1 mmol) in methanol or ethanol (10 mL), tin(II) chloride dihydrate (3 mmol) and concentrated hydrochloric acid (0.5 mL) are added. The reaction mixture is heated at 40–80 °C for 4–18 hours. After completion, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the amine 5 .
Cytotoxicity Assay (MTT Assay)[7][9][10]
Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 72 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Signaling Pathway Visualizations
Certain Pyrazolo[1,5-d]triazinone derivatives have been identified as modulators of key cellular signaling pathways involved in apoptosis and the immune response.
Pro-Apoptotic BAX Activation Pathway
Some bicyclic heterocycles of the pyrazolotriazinone class have been reported as activators of the pro-apoptotic BAX protein.[3][4] BAX plays a crucial role in the intrinsic apoptosis pathway by promoting the release of cytochrome c from the mitochondria.
Type I Interferon Signaling Pathway
2-((2-chlorophenyl)amino)-3-nitropyrazolo[1,5-d][1][2]triazin-7(6H)-one (4h) has been identified as a modulator of Type I Interferon activity.[2] Type I interferons are critical cytokines in the innate immune response to viral infections.
This technical guide provides a foundational understanding of the synthesis and potential applications of novel Pyrazolo[1,5-d]triazinone derivatives. The presented methodologies and data are intended to support further research and development in this promising area of medicinal chemistry.
References
- 1. Type I interferon signaling, regulation and gene stimulation in chronic virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
